tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane
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Overview
Description
tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane: is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a phenylbutenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-phenylbut-1-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for purification, such as silica gel column chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It serves as a precursor for the synthesis of more complex organosilicon compounds .
Biology and Medicine: Its unique structural properties may enhance the bioavailability and stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. It can also be employed as a protective group in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a Lewis acid, facilitating various chemical reactions. The tert-butyl and phenylbutenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
- tert-Butyl(dimethyl)[(4-methyl-4-pentenyl)oxy]silane
- tert-Butyl(dimethyl)[(3-trimethylstannyl-3-butenyl)oxy]silane
- tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane
Uniqueness: tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane is unique due to the presence of the phenylbutenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
94287-26-0 |
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Molecular Formula |
C16H26OSi |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-phenylbut-1-enoxy)silane |
InChI |
InChI=1S/C16H26OSi/c1-7-11-15(14-12-9-8-10-13-14)17-18(5,6)16(2,3)4/h8-13H,7H2,1-6H3 |
InChI Key |
CEZCGYKCIAOHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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